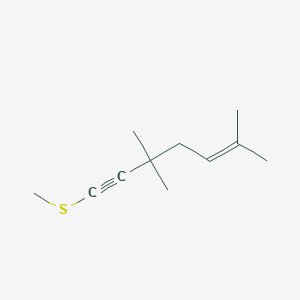
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfur-containing methylsulfanyl group. This compound is part of the broader class of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a suitable dihalide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. general principles of alkyne synthesis and thiol-alkylation reactions can be applied on a larger scale with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethyl-1-(methylsulfanyl)hept-5-en-1-yne involves its interaction with molecular targets through its functional groups:
Molecular Targets: The alkyne group can participate in cycloaddition reactions, while the methylsulfanyl group can interact with nucleophiles or electrophiles.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6-Trimethyl-1-hept-5-en-1-yne: Lacks the methylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3,3,6-Trimethyl-1-(methylsulfanyl)heptane: Lacks the alkyne group, reducing its ability to participate in cycloaddition reactions.
Propiedades
Número CAS |
63303-57-1 |
|---|---|
Fórmula molecular |
C11H18S |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
3,3,6-trimethyl-1-methylsulfanylhept-5-en-1-yne |
InChI |
InChI=1S/C11H18S/c1-10(2)6-7-11(3,4)8-9-12-5/h6H,7H2,1-5H3 |
Clave InChI |
WCWVMNLLRWFJDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C)C#CSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
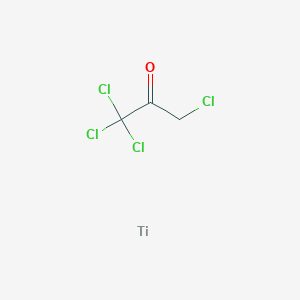
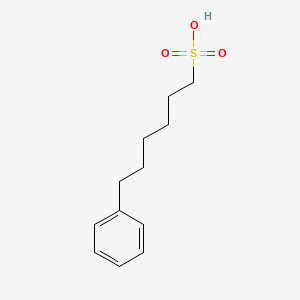
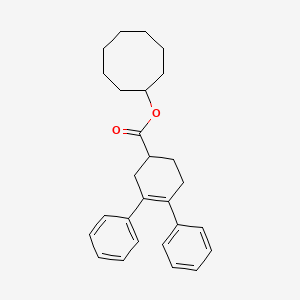
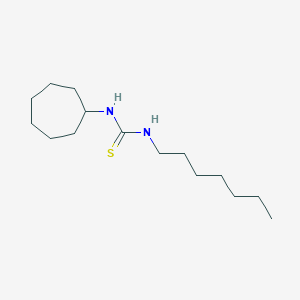
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
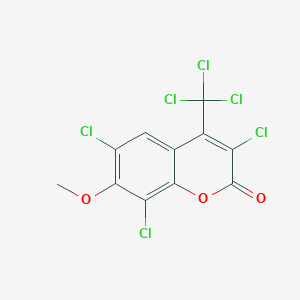
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
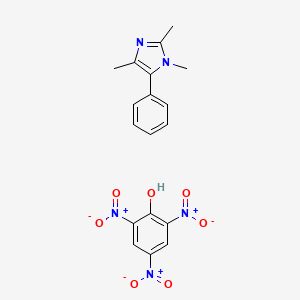
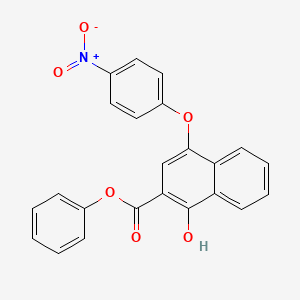
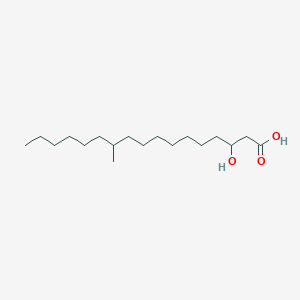
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

